molecular formula C20H19N3O5S2 B3000876 N-(4-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-11-7

N-(4-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B3000876
CAS RN: 866866-11-7
M. Wt: 445.51
InChI Key: ZEAFXJXCZWHLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially in the realm of anticancer properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the 4-methoxyphenyl and pyrimidinyl moieties are present in related compounds that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that incorporate aryl substituted acetamide derivatives. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives is characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis of N-(4-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, ensuring the purity and structural integrity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is often elucidated using computational models alongside experimental data. The influence of substitution patterns on the core scaffold, such as the methoxyaryl group, is critical for modulating biological activity, as seen in the adenosine A3 receptor antagonists . These studies provide insights into the pharmacophoric elements that could be crucial for the activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically explored in the context of their interaction with biological targets. For example, methionine synthase inhibitors are designed to mimic the substructure of methyltetrahydrofolate and bind to the enzyme's active site . The compound of interest may similarly be designed to interact with specific biological targets, and its reactivity can be inferred from studies on related molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide would include its solubility, stability, and molecular weight, which are essential for its biological application. The cytotoxic activity of related compounds, as well as their IC50 values against various cancer cell lines, provides an indication of the potency and potential therapeutic index of the compound . The synthesis methods mentioned earlier also contribute to understanding the compound's stability and purity, which are crucial for its physical properties.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-13-3-9-16(10-4-13)30(26,27)17-11-21-20(23-19(17)25)29-12-18(24)22-14-5-7-15(28-2)8-6-14/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAFXJXCZWHLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.